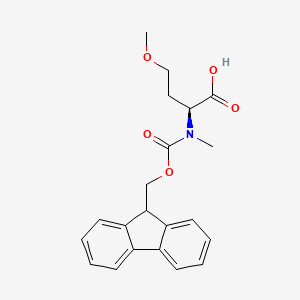
1,3-Dibromo-5,7-dimethyladamantane
概要
説明
1,3-Dibromo-5,7-dimethyladamantane: is a chemical compound with the molecular formula C₁₂H₁₈Br₂ and a molecular weight of 322.079 g/mol It is a derivative of adamantane, a polycyclic hydrocarbon, and features two bromine atoms and two methyl groups attached to the adamantane skeleton
作用機序
Target of Action
It’s known that this compound is used as a starting material in the synthesis of various biologically active compounds .
Mode of Action
1,3-Dibromo-5,7-dimethyladamantane undergoes a reaction with fuming nitric acid to give mixtures of products with a 2-oxaadamantane skeleton . This reaction involves the transformation of the adamantane skeleton, which is a unique and synthetically accessible polyfunctional derivative .
Biochemical Pathways
The transformation of the adamantane skeleton during its reaction with fuming nitric acid suggests that it may influence pathways involving the 2-oxaadamantane derivatives .
Pharmacokinetics
Its molecular weight of 322079 may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound can be used to synthesize derivatives exhibiting a broad spectrum of biological activity .
Action Environment
The reaction of this compound with fuming nitric acid suggests that its action may be influenced by the presence of strong acids .
準備方法
Synthetic Routes and Reaction Conditions:
1,3-Dibromo-5,7-dimethyladamantane can be synthesized through the bromination of 1,3-dimethyladamantane. The process involves the following steps :
-
Bromination Reaction:
Reagents: Bromine (Br₂), iron powder (Fe), and 1,2-dichloroethane.
Conditions: The reaction is carried out at 25°C.
Procedure: Bromine and iron powder are added to 1,2-dichloroethane in a reaction vessel. The mixture is heated to 25°C, and 1,3-dimethyladamantane is slowly added. The reaction is monitored by gas chromatography until completion.
-
Workup:
- The reaction mixture is treated with saturated sodium bisulfite solution to remove excess bromine.
- The organic phase is separated, washed with water, and dried over anhydrous sodium sulfate.
- The product is purified by recrystallization from cold cyclohexane, yielding this compound with a high purity of ≥99%.
Industrial Production Methods:
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
化学反応の分析
Types of Reactions:
1,3-Dibromo-5,7-dimethyladamantane undergoes various chemical reactions, including:
-
Substitution Reactions:
Reagents: Aromatic substrates, alkylboronic acid esters.
Conditions: Typically carried out in the presence of catalysts or under specific conditions to facilitate the substitution of bromine atoms.
-
Oxidation Reactions:
Reagents: Molecular oxygen, N-hydroxyphthalimide combined with cobalt salts.
Conditions: These reactions yield products such as 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol.
Major Products:
- 3,5-Dimethyladamantan-1-ol
- 5,7-Dimethyladamantane-1,3-diol
科学的研究の応用
1,3-Dibromo-5,7-dimethyladamantane has several applications in scientific research:
-
Chemistry:
-
Biology and Medicine:
-
Industry:
類似化合物との比較
- 1,3-Dimethyladamantane
- 1-Bromo-3,5-dimethyladamantane
- 1-Chloro-3,5-dimethyladamantane
Comparison:
1,3-Dibromo-5,7-dimethyladamantane is unique due to the presence of two bromine atoms and two methyl groups on the adamantane skeleton. This structural feature imparts distinct reactivity and stability compared to its analogs. For instance, 1,3-dimethyladamantane lacks the bromine atoms, making it less reactive in substitution reactions .
特性
IUPAC Name |
1,3-dibromo-5,7-dimethyladamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWKEBIXYLMOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180574.png)
![(1R,3R,4R,7S)-3-(6-Benzamido-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3180582.png)




![7-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B3180609.png)
![Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3180620.png)




